
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide typically involves the reaction of appropriate phosphorochloridates with salicyl alcohol derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted benzodioxaphosphorins .
Applications De Recherche Scientifique
4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in phosphorylation and phosphitylation reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the synthesis of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
- 2-Phenoxy-4H-1,3,2-benzodioxaphosphorin-2-oxide
- 4H-1,3,2-Benzodioxaphosphorin, 2-methoxy-, 2-oxide
Comparison: 4H-1,3,2-Benzodioxaphosphorin, 2-butyl-, 2-oxide is unique due to its butyl substituent, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the butyl group can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
142840-28-6 |
|---|---|
Formule moléculaire |
C11H15O3P |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
2-butyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C11H15O3P/c1-2-3-8-15(12)13-9-10-6-4-5-7-11(10)14-15/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
QNAKGLGMFWWBPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCP1(=O)OCC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




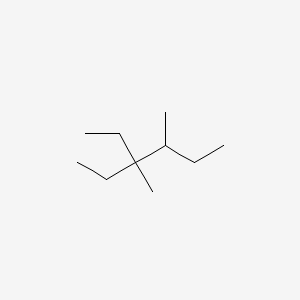
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
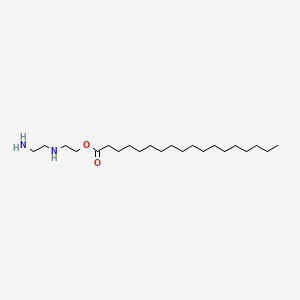
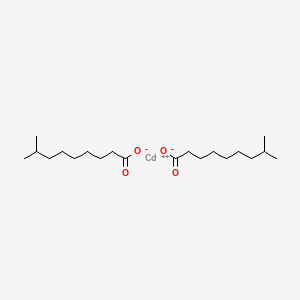
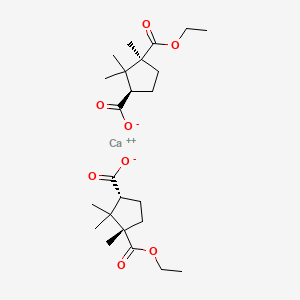
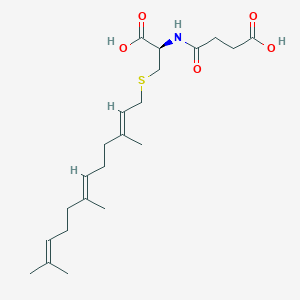
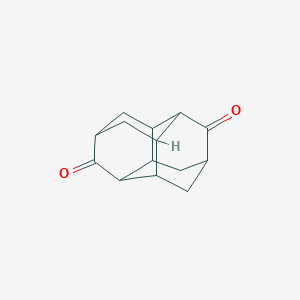



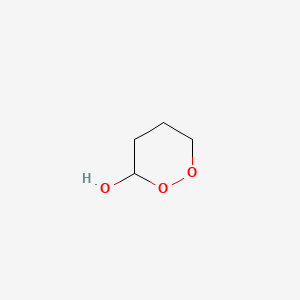
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
